6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]hexanamide 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]hexanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14784458
InChI: InChI=1S/C24H26N6O3/c1-16(2)29-15-25-20-12-11-17(14-19(20)23(29)32)26-22(31)10-4-3-7-13-30-24(33)18-8-5-6-9-21(18)27-28-30/h5-6,8-9,11-12,14-16H,3-4,7,10,13H2,1-2H3,(H,26,31)
SMILES:
Molecular Formula: C24H26N6O3
Molecular Weight: 446.5 g/mol

6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]hexanamide

CAS No.:

Cat. No.: VC14784458

Molecular Formula: C24H26N6O3

Molecular Weight: 446.5 g/mol

* For research use only. Not for human or veterinary use.

6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]hexanamide -

Specification

Molecular Formula C24H26N6O3
Molecular Weight 446.5 g/mol
IUPAC Name 6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-oxo-3-propan-2-ylquinazolin-6-yl)hexanamide
Standard InChI InChI=1S/C24H26N6O3/c1-16(2)29-15-25-20-12-11-17(14-19(20)23(29)32)26-22(31)10-4-3-7-13-30-24(33)18-8-5-6-9-21(18)27-28-30/h5-6,8-9,11-12,14-16H,3-4,7,10,13H2,1-2H3,(H,26,31)
Standard InChI Key JPXLGGOHTVEKCO-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4N=N3

Introduction

Molecular Features:

PropertyDetails
Molecular FormulaNot explicitly provided in sources but inferred from the name.
Key Functional GroupsBenzotriazinone ring, quinazolinone ring, hexanamide linker.
Molecular WeightEstimated based on related compounds (e.g., benzotriazinone derivatives).

The compound's structure suggests potential for bioactivity due to the presence of multiple hydrogen bond donors/acceptors and aromatic systems conducive to protein-ligand interactions.

General Synthetic Strategy:

The synthesis of compounds containing benzotriazinone and quinazolinone cores often involves:

  • Diazotization and Cyclization: Formation of the benzotriazinone ring through diazotization of anthranilic acid derivatives.

  • Coupling Reactions: Linking the benzotriazinone core to other functional groups via amide or ester bonds.

  • Quinazolinone Formation: Constructed using condensation reactions involving anthranilic acid derivatives and aldehydes or ketones.

For example:

  • Benzotriazinone derivatives such as methyl esters are synthesized via azide coupling reactions .

  • Quinazolinones are often synthesized through cyclocondensation reactions with isopropyl ketones .

Benzotriazinone Derivatives

Benzotriazinones are known for their diverse biological activities:

  • HepG2 liver carcinoma inhibition has been demonstrated in related compounds .

  • Molecular docking studies reveal strong interactions with active sites of therapeutic targets .

Quinazolinone Derivatives

Quinazolinones exhibit a wide range of pharmacological properties:

  • Anticancer activity by inhibiting tyrosine kinases or other signaling pathways.

  • Antibacterial and antifungal properties due to their ability to disrupt microbial enzymes.

Potential Applications:

Given the hybrid nature of this compound, it could be explored as:

  • A dual inhibitor targeting multiple pathways in cancer therapy.

  • A lead compound for antimicrobial drug development.

Spectroscopic Characterization

Spectroscopic techniques such as NMR and IR are critical for confirming the structure of such compounds:

  • For benzotriazinones: δ\delta values in 1H^1H NMR typically indicate signals for methylene and carbonyl groups .

  • Quinazolinones show characteristic carbonyl stretching frequencies in IR spectra.

Computational Studies

Molecular docking and dynamics simulations have been employed to predict binding affinities and stability:

  • Benzotriazinone derivatives exhibit high binding scores against cancer-related proteins .

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